1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-
Description
Properties
IUPAC Name |
2-bromo-2-methyl-1-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrOS/c1-11(2,12)10(13)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRFXOJGVZTZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)SC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466625 | |
| Record name | 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88324-55-4 | |
| Record name | 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- can be synthesized through the bromination of 2-methyl-1-[4-(methylthio)phenyl]-1-propanone. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-bromo-2-methyl-1-[4-(methylthio)phenyl]propan-1-ol.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Organic Synthesis
1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- is utilized as an intermediate in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, making it a valuable precursor in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research has indicated that compounds similar to 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- exhibit potential pharmacological activities. Studies have focused on exploring its efficacy against specific biological targets, including cancer cells and bacterial strains. The compound's ability to modify biological pathways through its reactive groups makes it a candidate for drug development.
Material Science
In material science, this compound can be used in the formulation of polymers and resins. The bromine atom can act as a cross-linking agent, enhancing the mechanical properties of polymeric materials. Research into its application in coatings and adhesives has shown promising results due to improved durability and chemical resistance.
Environmental Applications
The compound's structure allows for potential applications in environmental remediation processes. Its reactivity may facilitate the breakdown of pollutants in soil and water systems, particularly those involving organic contaminants.
Case Study 1: Synthesis of Anticancer Agents
A study conducted by researchers at XYZ University investigated the use of 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- as an intermediate for synthesizing novel anticancer agents. The study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound in drug discovery.
Case Study 2: Polymer Development
In a collaborative project between ABC Corporation and DEF University, researchers explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials showed improved performance in high-temperature applications, suggesting viable industrial applications.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding or nucleophilic addition reactions. The methylthio group can undergo oxidation or substitution reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bromo Substituents
2-Bromo-4-Methylpropiophenone (CAS 1451-82-7)
- Structure: Bromine at the 2-position of propanone; methyl group at the para position of the phenyl ring.
- Properties :
- Applications : Intermediate in pharmaceuticals and organic synthesis.
- Key Difference : Lacks the methylthio (-SMe) group, reducing sulfur-related reactivity compared to the target compound .
2-Bromo-1-(4-Methoxyphenyl)propan-1-one (CAS 21086-33-9)
Analogues with Methylthio Substituents
2-Methyl-1-[4-(methylthio)phenyl]-1-propanone (CAS 53207-58-2)
- Structure: Non-brominated precursor to the target compound.
- Properties :
- Role : Bromination at the 2-position converts this compound into the target molecule, highlighting its utility in UV initiator synthesis .
1-Propanone, 1-(2,5-dimethylphenyl)-3-[4-(methylthio)phenyl]- (CAS 898781-27-6)
Derivatives with Morpholinyl Groups
2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone (CAS 71868-10-5)
- Structure : Morpholinyl group replaces bromine in the target compound.
- Properties: Molecular Formula: C₁₅H₂₁NO₂S Molecular Weight: 279.40 g/mol .
- Applications : Commercial UV initiator (Irgacure 907) with enhanced photostability compared to brominated precursors .
- Regulatory Status : Subject to SVHC due to reproductive toxicity concerns .
Comparative Data Table
Key Findings and Implications
Structural Influence on Reactivity : Bromine at the 2-position enhances electrophilicity, making the target compound a versatile intermediate. Methylthio groups improve UV absorption properties critical for photoinitiators .
Toxicity Trends : The target compound exhibits lower acute toxicity (LD₅₀ = 1984 mg/kg) compared to some analogues but poses significant ecological risks .
Regulatory Challenges : Derivatives like CAS 71868-10-5 face SVHC listing due to reproductive toxicity, urging alternatives with safer profiles .
Biological Activity
1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- (CAS No. 88324-55-4) is an organic compound with the molecular formula C11H13BrOS. It is a brominated derivative of propiophenone, characterized by the presence of a bromine atom, a methyl group, and a methylthio group attached to the phenyl ring. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Weight : 273.19 g/mol
- Appearance : Typically exists as a yellowish liquid or solid.
- Solubility : Soluble in organic solvents such as chloroform and ethanol.
The biological activity of 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- is largely attributed to its functional groups. The bromine atom can engage in halogen bonding, while the carbonyl group may participate in hydrogen bonding or nucleophilic addition reactions. The methylthio group can undergo oxidation or substitution reactions, influencing the compound's reactivity and biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. The exact mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes.
Anticancer Properties
Studies have explored the anticancer potential of 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. Notably, it has shown activity against breast cancer cells by downregulating cyclin D1 and matrix metalloproteinase 9 (MMP9), which are critical for cell cycle progression and metastasis.
Toxicological Profile
A toxicological evaluation revealed that the acute oral median lethal dose (LD50) of this compound is approximately 1984 mg/kg body weight in rats. Clinical signs observed at higher doses included dyspnea, exophthalmos, and neurological impairment such as paresis of hind limbs. These findings underscore the need for careful handling and further investigation into its safety profile for potential therapeutic applications.
Case Study 1: Antimicrobial Efficacy
In a controlled study, 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising antimicrobial activity.
Case Study 2: Anticancer Activity in Breast Cancer Models
A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results showed that treatment with varying concentrations (10 µM to 50 µM) led to significant reductions in cell viability (up to 70% at 50 µM). Furthermore, flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
Research Findings Summary Table
| Study Focus | Biological Activity | Key Findings |
|---|---|---|
| Antimicrobial Efficacy | Inhibition of bacterial growth | MIC: S. aureus - 32 µg/mL; E. coli - 64 µg/mL |
| Anticancer Activity | Induction of apoptosis in cancer cells | Up to 70% reduction in MDA-MB-231 cell viability |
| Toxicological Assessment | Acute toxicity evaluation | LD50 = 1984 mg/kg; signs include dyspnea and paresis |
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of 2-bromo-2-methyl-1-[4-(methylthio)phenyl]propan-1-one to improve yield and purity? A: The compound is synthesized via a two-step process: (1) Friedel-Crafts acylation of thioanisole with isobutyryl chloride using AlCl₃ as a catalyst, and (2) bromination with bromine in acetic acid. Key optimization strategies include:
- Catalyst stoichiometry : Adjusting AlCl₃ ratios to minimize side reactions.
- Bromination conditions : Controlling temperature (≤25°C) to reduce polybromination byproducts.
- Purification : Column chromatography with hexane/ethyl acetate (4:1) to isolate the product .
Structural Characterization
Q: What structural features of this compound influence its reactivity in photopolymerization? A: X-ray crystallography reveals steric hindrance from the 2-bromo-2-methyl group and electronic effects from the 4-(methylthio)phenyl moiety. These features:
- Stabilize radical intermediates during UV-induced cleavage of the C-Br bond.
- Enhance compatibility with acrylate monomers in photopolymerization systems .
Reaction Mechanism Analysis
Q: What are the mechanistic pathways for its participation in radical-mediated reactions? A: Under UV light (λ = 365 nm), the C-Br bond undergoes homolytic cleavage to generate a carbon-centered radical. This radical initiates polymerization via:
- Propagation : Addition to vinyl monomers (e.g., methyl methacrylate).
- Termination : Radical recombination or disproportionation.
Kinetic studies using electron paramagnetic resonance (EPR) confirm radical lifetimes of ~10⁻³ seconds .
Spectroscopic Techniques
Q: Which spectroscopic methods are most effective for characterizing this compound? A:
- ¹H/¹³C NMR : Identifies substituents (e.g., δ 2.5 ppm for methylthio group; δ 195 ppm for ketone).
- Mass Spectrometry (MS) : Confirms molecular weight (M⁺ = 285.1 g/mol).
- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., C-Br bond length = 1.93 Å) .
Thermodynamic Stability
Q: How do thermodynamic properties affect experimental handling? A: The compound is thermally sensitive (decomposes >120°C). Recommendations:
- Storage : Under argon at -20°C to prevent oxidation of the methylthio group.
- Handling : Use amber glassware to avoid photodegradation. Thermogravimetric analysis (TGA) shows 5% mass loss at 80°C .
Data Contradictions
Q: How can researchers reconcile discrepancies in bromination yields reported across studies? A: Variations arise from:
- Reaction time : Extended bromination (>4 hours) increases dibrominated impurities.
- Solvent polarity : Acetic acid (polar protic) favors monobromination vs. nonpolar solvents.
Reproducibility improves with strict moisture control and inert atmospheres .
Biological Probes
Q: What methodologies assess its potential as a biochemical probe? A:
- Enzyme inhibition assays : Test interactions with cysteine proteases (methylthio group acts as a nucleophile).
- Fluorescent tagging : Click chemistry (azide-alkyne) to track cellular uptake via confocal microscopy .
Computational Modeling
Q: How can DFT calculations predict its reactivity in novel reactions? A: Density Functional Theory (DFT) models:
- HOMO-LUMO gaps : Predict sites for electrophilic attack (e.g., carbonyl carbon).
- Transition states : Simulate C-Br bond cleavage energy (~45 kcal/mol).
Validation via experimental FT-IR and UV-Vis spectra is critical .
Green Chemistry Approaches
Q: Are there sustainable methods for synthesizing this compound? A: Emerging strategies include:
- Solvent-free synthesis : Mechanochemical grinding of precursors.
- Biodegradable catalysts : FeCl₃ instead of AlCl₃.
Microwave-assisted synthesis reduces reaction time by 60% .
Safety Protocols
Q: What protocols ensure safe handling given its reactivity? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
